6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(2-Fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a compound of the chemical class pyrimidine-2,4-dione, which is a heterocyclic compound containing two nitrogen atoms in a six-membered ring. It is a colorless solid and is soluble in water and ethanol. This compound is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals and agrochemicals.
Scientific Research Applications
Herbicidal Activities
Research into pyrimidine dione derivatives has shown promising herbicidal activities. For instance, compounds synthesized from 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibited significant herbicidal effectiveness against Brassica napus, suggesting potential applications in agricultural weed control. One specific compound, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, showed a herbicidal activity of 98% at a concentration of 100 μg/mL, underscoring the potential of such compounds in developing new herbicides (Yang Huazheng, 2013).
Antimicrobial Evaluation
Pyrimidine dione derivatives have also been explored for their antimicrobial properties. A study synthesizing various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives found some of these compounds to exhibit moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis. This indicates a potential for these compounds to be developed into new antimicrobial agents, offering a new avenue for combating antibiotic-resistant bacterial strains (S. Vlasov et al., 2022).
Synthetic Chemistry
In synthetic chemistry, pyrimidine dione derivatives serve as key intermediates and building blocks for the construction of complex heterocyclic compounds. These compounds have applications ranging from pharmaceuticals to agrochemicals. For example, novel synthesis methods have been developed for pyrido[2,3-d]pyrimidine heterocycle derivatives, showcasing the versatility of pyrimidine diones in facilitating the efficient creation of novel compounds with potential biological activities (Abida Ashraf et al., 2019).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Mode of Action
The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidine derivatives often impact pathways related to inflammation and immune response .
Result of Action
It is known that pyrimidine derivatives often exhibit anti-inflammatory effects .
properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSSDPNMRDAXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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